3-Formylphenyl thiophene-2-carboxylate

Description

BenchChem offers high-quality 3-Formylphenyl thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formylphenyl thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

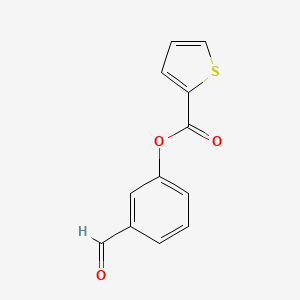

Structure

3D Structure

Properties

IUPAC Name |

(3-formylphenyl) thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3S/c13-8-9-3-1-4-10(7-9)15-12(14)11-5-2-6-16-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHAYCPNBNXLKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Thiophene and Its Carboxylate Derivatives in Chemical Synthesis and Materials Science

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the development of functional organic materials and pharmaceuticals. researchgate.net Thiophene-based compounds are noted for their chemical stability, and versatile functional properties, which makes them crucial in materials science. researchgate.net Their inherent electronic properties have led to their extensive use in organic electronics, where they serve as building blocks for semiconducting polymers used in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. researchgate.net

Thiophene carboxylate derivatives, such as thiophene-2-carboxylic acid, are particularly significant. wikipedia.org They serve as vital intermediates in the synthesis of a wide array of more complex molecules. For instance, thiophene-2-carboxylic acid is a precursor in the production of certain pharmaceuticals and has been widely explored as a substrate in coupling reactions. wikipedia.org Furthermore, its derivatives have been investigated for applications as herbicides and pesticides. google.com The carboxylate group provides a reactive handle for esterification, amidation, and other transformations, allowing for the construction of diverse molecular architectures. beilstein-journals.orgresearchgate.net Recent research has also highlighted the potential of thiophene derivatives, specifically sodium thieno[3,2-b]thiophene-2,5-dicarboxylate, as high-performance electrode materials for sodium-ion batteries, owing to their excellent charge transfer capabilities. rsc.org

The Role of Formylphenyl Moieties in Advanced Organic Architectures

The formylphenyl group, which consists of a phenyl ring substituted with a formyl (aldehyde, -CHO) group, is another critical component in the design of advanced organic structures. The process of introducing a formyl group onto an aromatic ring, known as formylation, is a fundamental transformation in organic synthesis, providing a gateway to aldehydes which are highly versatile intermediates. wikipedia.orgorganic-chemistry.org

Structural Elucidation and Positional Isomerism in Formylphenyl Thiophene 2 Carboxylates

Esterification Strategies for Thiophene-2-carboxylic Acid Derivatives and Substituted Phenols

The crucial step in forming 3-Formylphenyl thiophene-2-carboxylate is the esterification reaction between thiophene-2-carboxylic acid and 3-hydroxybenzaldehyde. The selection of the esterification method is critical due to the potential sensitivity of the aldehyde functional group.

Direct esterification, such as the Fischer-Speier method, involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. While fundamental, this method can have limitations when applied to phenols or sensitive substrates. The reaction is reversible, and driving it to completion often requires harsh conditions, such as high temperatures and the removal of water, which might not be compatible with the aldehyde group in 3-hydroxybenzaldehyde. For the synthesis of thiophene carboxylates, alternative methods that operate under milder conditions are generally preferred to avoid side reactions and degradation of the starting materials. google.com

To circumvent the harsh conditions of direct esterification, coupling reagents are widely employed. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a particularly mild and efficient method. organic-chemistry.orgorganic-chemistry.org This approach is highly effective for a wide range of substrates, including sterically hindered components and acid-sensitive molecules. organic-chemistry.org

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.org DMAP, acting as a nucleophilic catalyst, then reacts with this intermediate to form a reactive acylpyridinium species. This species is subsequently attacked by the alcohol (3-hydroxybenzaldehyde) to yield the desired ester, 3-Formylphenyl thiophene-2-carboxylate, and dicyclohexylurea (DCU), a stable byproduct that precipitates out of many common solvents, simplifying purification. organic-chemistry.orgresearchgate.net The mild, room-temperature conditions of the DCC/DMAP protocol make it exceptionally suitable for this synthesis, preserving the integrity of the formyl group. organic-chemistry.orgresearchgate.net

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Esterification (Fischer-Speier) | Thiophene-2-carboxylic acid, 3-hydroxybenzaldehyde, Strong Acid (e.g., H₂SO₄) | High temperature, Water removal | Simple reagents | Harsh conditions, Potential for side reactions with sensitive groups |

| Coupling Reagent-Mediated (Steglich) | Thiophene-2-carboxylic acid, 3-hydroxybenzaldehyde, DCC, DMAP | Room temperature, Aprotic solvent (e.g., CH₂Cl₂) | Mild conditions, High yields, Suppresses side products, Good for sensitive substrates organic-chemistry.org | Stoichiometric byproduct (DCU) removal necessary |

Synthesis of Thiophene-2-carboxylate Scaffolds

The thiophene ring system is a vital heterocyclic motif in many functional molecules. Several classical and modern synthetic methods are available to construct the thiophene-2-carboxylate scaffold.

Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent condensation that produces highly substituted 2-aminothiophenes. wikipedia.org It typically involves the reaction of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org While this reaction directly yields a 2-amino-3-carbalkoxythiophene, it does not directly produce a thiophene-2-carboxylate. To obtain the desired scaffold from a Gewald product, further chemical transformations would be necessary, such as diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a different substituent, and subsequent manipulation to install the carboxyl group at the 2-position. The versatility of the starting materials makes it a powerful tool for creating a library of substituted thiophenes. researchgate.net

Fiesselmann Thiophene Synthesis: The Fiesselmann synthesis is a more direct route to certain thiophene-2-carboxylate derivatives. wikipedia.org This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. wikipedia.org A key feature of this reaction is the base-catalyzed 1,4-conjugate addition of the thiol to the acetylenic system, followed by cyclization to form the thiophene ring. derpharmachemica.com This approach allows for the regiocontrolled assembly of trisubstituted thiophenes, often yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives under mild conditions. wikipedia.org

| Reaction | Key Starting Materials | Primary Product Type | Relevance to Thiophene-2-carboxylate |

|---|---|---|---|

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Sulfur, Base wikipedia.org | Polysubstituted 2-Aminothiophenes wikipedia.org | Indirect route; requires modification of the 2-amino group. |

| Fiesselmann Synthesis | Thioglycolic acid derivative, α,β-Acetylenic ester, Base wikipedia.org | 3-Hydroxy-2-thiophenecarboxylic acid derivatives wikipedia.org | Direct route to a functionalized thiophene-2-carboxylate scaffold. |

Modern synthetic chemistry increasingly utilizes continuous flow technology to enhance efficiency, safety, and scalability. researchgate.netnih.gov The synthesis of thiophene derivatives can be adapted to flow chemistry systems. For instance, reactions that are highly exothermic or involve hazardous reagents can be managed more safely in the small, controlled environment of a microreactor. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivity compared to batch processing. researchgate.net Methodologies like the direct arylation of thiophenes have been successfully implemented in flow, using packed-bed reactors to facilitate the use of solid bases and simplify purification. researchgate.net Such principles can be applied to the construction of the thiophene ring itself, potentially offering a more streamlined and scalable production of thiophene-2-carboxylate scaffolds.

An alternative to building the ring with the carboxyl group already in place is to introduce it onto a pre-existing thiophene ring via C–H bond activation. Palladium-catalyzed direct carbonylation has emerged as a powerful tool for this transformation. rsc.orgrsc.org This method avoids the need for pre-functionalized starting materials like halogenated or organometallic thiophenes.

In a typical process, thiophene is reacted with carbon monoxide (CO) in the presence of a palladium catalyst, such as palladium(II) acetate, and an oxidant. rsc.orgresearchgate.net Recent advancements have shown that using a binary gas system of CO and CO₂ can suppress the thermal decomposition of the palladium catalyst, allowing for lower catalyst loadings and higher efficiency. rsc.orgrsc.org This reaction typically shows high regioselectivity for the 2-position of the thiophene ring, directly yielding thiophene-2-carboxylic acid. rsc.orgmdpi.com

Grignard Reactions and Carbon Dioxide Insertion for Carboxylic Acid Derivatives

A cornerstone in the synthesis of thiophene-2-carboxylic acid and its derivatives is the use of Grignard reagents followed by carboxylation. This classic yet powerful method allows for the direct introduction of a carboxyl group onto the thiophene ring, typically at the 2-position. The process commences with the formation of a thienyl Grignard reagent from a halogenated thiophene, such as 2-bromothiophene. This organomagnesium intermediate is then reacted with carbon dioxide, which acts as an electrophile, to yield a magnesium carboxylate salt. libretexts.org Subsequent acidic workup protonates the salt to afford the desired thiophene-2-carboxylic acid. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

The versatility of this method is highlighted by its application in the synthesis of more complex, substituted thiophene carboxylic acids. For instance, halogenated 2-thiophenecarboxylic acid derivatives, which are valuable building blocks, can be prepared via this route. nih.govresearchgate.net The reaction of a Grignard reagent formed from a di- or tri-halogenated thiophene with CO2 provides the corresponding halogenated thiophene-2-carboxylic acid. nih.govresearchgate.net The choice of solvent is crucial for the stability and reactivity of the Grignard reagent, with ethers like THF being commonly employed. leah4sci.com

| Reactant | Reagents | Product | Yield | Reference |

| 2-Bromothiophene | 1. Mg, THF; 2. CO2; 3. H3O+ | Thiophene-2-carboxylic acid | High | google.com |

| 2,4-Dibromo-3-methylthiophene | 1. MeMgBr; 2. CO2; 3. H3O+ | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | 86% | nih.gov |

| Tetrachlorothiophene | 1. n-BuLi or 1,2-dibromoethane/Mg; 2. CO2; 3. H3O+ | Trichloro-2-thiophenecarboxylic acid | - | nih.govresearchgate.net |

Introduction and Functionalization of the Formylphenyl Moiety

The formylphenyl group is a key component of the target molecule, and its synthesis often begins with appropriately substituted phenol (B47542) precursors.

The synthesis of substituted formylphenols, such as 3-hydroxybenzaldehyde, is a critical step in assembling the final molecule. A common and effective method for introducing a formyl group onto a phenol ring is ortho-formylation. One such strategy involves the reaction of a phenol with paraformaldehyde in the presence of magnesium chloride and triethylamine (B128534) (Et3N) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net This method offers good regioselectivity, favoring the introduction of the aldehyde group at the position ortho to the hydroxyl group. researchgate.net This approach is part of a broader set of reactions used to create substituted catechols from phenols, where the initial formylation is followed by an oxidation step. researchgate.net The resulting salicylaldehyde (B1680747) derivatives can then be used in subsequent coupling reactions.

| Phenol Derivative | Reagents | Product | Yield | Reference |

| Phenol | Paraformaldehyde, MgCl2, Et3N, THF | Salicylaldehyde | - | researchgate.net |

| Substituted Phenols | Paraformaldehyde, MgCl2, Et3N, THF | Substituted Salicylaldehydes | High to Excellent | researchgate.net |

Palladium-catalyzed direct arylation has emerged as a powerful tool for the formation of carbon-carbon bonds, offering an atom-economical alternative to traditional cross-coupling reactions. nih.govrsc.org This methodology can be conceptually applied to the synthesis of 3-Formylphenyl thiophene-2-carboxylate by coupling a thiophene derivative directly with a formyl-substituted aryl halide. For instance, the C-H bond at the 2-position of a thiophene-2-carboxylate ester could be directly arylated with 3-bromobenzaldehyde. These reactions are typically catalyzed by palladium complexes, often in the presence of a suitable ligand and a base. acs.org The use of palladium pincer complexes as catalysts has shown to improve efficiency and reaction yields under advantageous conditions. nih.gov While direct arylation of simple arenes has seen significant progress, the specific application to formyl-substituted aryl halides in this context requires careful optimization of reaction conditions to avoid side reactions involving the aldehyde functionality. rsc.org

| Thiophene Derivative | Aryl Halide | Catalyst/Ligand | Product Concept | Reference |

| Thiophene | Bromobenzene | Palladium Pincer Complex | Phenylthiophene | nih.gov |

| 1-Substituted Thiophenes | Bromobenzene | PCN Palladium Complex | 1-Substituted-5-phenylthiophene | nih.gov |

| Ketones | Aryl Bromides/Chlorides | Pd(OAc)2 / Bulky, electron-rich phosphines | α-Aryl Ketones | acs.org |

Copper-catalyzed cross-coupling reactions are well-established for the formation of carbon-sulfur (C-S) bonds. nih.gov This strategy can be envisioned for the synthesis of thiophene aldehydes through the coupling of a thiol with a formyl-substituted aryl halide. rsc.orguu.nl For example, the reaction of thiophene-2-carbaldehyde (B41791) with a suitable aryl halide in the presence of a copper catalyst could lead to the desired arylated thiophene aldehyde. researchgate.net Alternatively, a copper-catalyzed coupling of an aldehyde with a thiol can be employed to form thioesters. rsc.org This reaction proceeds in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and is tolerant of various functional groups, including thiophene. rsc.org While this specific reaction forms a thioester, the underlying principle of copper-catalyzed C-S bond formation is a valuable tool in the synthesis of sulfur-containing aromatic compounds. researchgate.net

| Aryl Halide | Thiol | Catalyst System | Product | Yield | Reference |

| Aryl Iodides | Thiophenols | CuI (ligand-free) | Diaryl thioethers | Good | uu.nl |

| Aldehydes (Aryl and Alkyl) | Thiols (Aryl and Alkyl) | Copper catalyst, TBHP | Thioesters | Moderate to Good | rsc.org |

Chemoselective Synthesis Approaches to Related Thiophene Derivatives

The synthesis of complex thiophene derivatives often requires chemoselective strategies to manipulate one functional group in the presence of others. nih.govnih.govresearchgate.net For instance, in the synthesis of ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, the intramolecular cyclization of an S-alkylated intermediate occurs chemoselectively to yield the desired thiophene derivative. nih.gov This selectivity is often governed by steric and electronic factors within the reacting molecule. nih.gov The electron-rich nature of the thiophene ring makes it susceptible to electrophilic attack, and the presence of various substituents can direct the regioselectivity of these reactions. nih.gov The development of new synthetic methods, such as metal-catalyzed or base-promoted heterocyclization of functionalized alkynes, provides access to a wide range of substituted thiophenes. mdpi.com These approaches allow for the controlled introduction of functional groups, which is essential for the synthesis of specifically substituted target molecules like 3-Formylphenyl thiophene-2-carboxylate.

| Starting Materials | Key Reaction Type | Product Type | Reference |

| 1-Phenylbutane-1,3-dione, phenyl isothiocyanate, ethyl 2-chloroacetate | Intramolecular cyclization | Substituted thiophene-2-carboxylate | nih.gov |

| (Z)-2-en-4-yne-1-thiols | PdI2/KI-catalyzed cycloisomerization | Substituted thiophenes | mdpi.com |

| 1-Mercapto-3-yn-2-ols | PdI2/KI-catalyzed heterocyclodehydration | Substituted thiophenes | mdpi.com |

| Bromoenynes | Sulfuration/cyclization (metal-free) | Substituted thiophenes | organic-chemistry.org |

Spectroscopic and Structural Analysis of 3-Formylphenyl thiophene-2-carboxylate Remains Undocumented in Publicly Accessible Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly available experimental data for the compound 3-Formylphenyl thiophene-2-carboxylate. While the synthesis and characterization of structurally similar molecules have been reported, specific high-resolution spectroscopic and advanced structural data for 3-Formylphenyl thiophene-2-carboxylate itself are not present in the surveyed resources.

The requested detailed analysis, encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) spectroscopy, cannot be compiled without access to primary research data. Such analyses are fundamental to confirming the structural integrity, purity, and electronic properties of a chemical compound.

For instance, ¹H and ¹³C NMR spectroscopy would be essential to map the proton and carbon framework of the molecule, confirming the connectivity of the 3-formylphenyl and thiophene-2-carboxylate moieties. Advanced 2D NMR techniques would further elucidate spatial relationships and through-bond correlations. Similarly, FT-IR spectroscopy is crucial for identifying key functional groups, such as the ester carbonyl, the aldehyde carbonyl, and vibrations associated with the aromatic rings. HRMS would provide the exact mass, confirming the elemental composition, while UV-Vis spectroscopy would offer insights into the electronic transitions within the conjugated system.

Despite targeted searches for the compound by name and CAS number (361367-12-6), no peer-reviewed articles, spectral database entries, or supplementary materials containing this specific experimental information could be located. Research that does mention related compounds, such as esters of substituted thiophenecarboxylic acids, involves different substitution patterns or esterifying groups, making their spectral data inapplicable for an accurate analysis of 3-Formylphenyl thiophene-2-carboxylate.

Consequently, the creation of a scientifically accurate article detailing the high-resolution spectroscopic and advanced structural characterization of this specific compound is not feasible at this time. The required data tables and detailed research findings are contingent on experimental work that has not been published in the accessible scientific domain.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Detailed experimental data from single-crystal X-ray diffraction is not available in the public domain for 3-Formylphenyl thiophene-2-carboxylate.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Specific bond lengths, bond angles, and dihedral angles for 3-Formylphenyl thiophene-2-carboxylate have not been experimentally determined and reported.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A definitive analysis of the intermolecular and intramolecular forces, including potential hydrogen bonds involving the formyl group or π-π stacking interactions between the aromatic rings of 3-Formylphenyl thiophene-2-carboxylate, is contingent upon the successful crystallographic analysis of the compound.

Investigation of Crystal Packing and Supramolecular Assemblies

The manner in which molecules of 3-Formylphenyl thiophene-2-carboxylate arrange themselves in the solid state to form a crystal lattice and any resulting supramolecular structures remains unknown without experimental crystallographic data.

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of 3-Formylphenyl thiophene-2-carboxylate, is required to provide the data necessary to fully characterize its solid-state structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic structure of molecules. nih.govmdpi.com DFT calculations are employed to determine a wide range of molecular properties by modeling the electron density. For a molecule like 3-Formylphenyl thiophene-2-carboxylate (B1233283), DFT would be the primary tool for investigating its ground-state properties.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. mdpi.com This calculation finds the minimum energy structure on the potential energy surface, providing key information on bond lengths, bond angles, and dihedral angles. For 3-Formylphenyl thiophene-2-carboxylate, optimization would likely be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), a combination that has proven effective for thiophene (B33073) carboxylic acid derivatives. researchgate.net

A crucial aspect of this analysis is exploring the molecule's conformational landscape. The rotational freedom around the single bonds—specifically the C-O bond of the ester and the C-C bond connecting the phenyl ring—gives rise to different conformers. A relaxed potential energy scan, where a specific dihedral angle is varied incrementally while optimizing the rest of the structure, can identify the most stable conformer and the energy barriers for rotation between different conformations. researchgate.net Studies on similar molecules, such as thiophene-3-carboxylic acid, have utilized this method to understand conformational preferences. researchgate.net

| Parameter | Description | Significance for 3-Formylphenyl thiophene-2-carboxylate |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Provides fundamental structural data for all bonds (C=O, C-O, C-S, C-C, C-H). |

| Bond Angles (°) | The angle formed between three connected atoms. | Defines the molecule's geometry and steric relationships between groups. |

| Dihedral Angles (°) | The angle between two intersecting planes, defined by four atoms. | Crucial for determining the relative orientation of the thiophene ring, ester group, and phenyl ring, defining the stable conformers. |

| Total Energy (Hartree) | The calculated total electronic energy of the molecule. | Used to compare the relative stability of different conformers; the lowest energy corresponds to the most stable structure. |

Electronic Structure Analysis (HOMO-LUMO Energies and Gaps)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. nih.govmdpi.com

For thiophene derivatives, the HOMO-LUMO gap provides valuable information about the molecule's electronic properties and potential for use in optical materials. nih.gov In computational studies of various thiophene sulfonamides, HOMO-LUMO gaps were found to be in the range of 3.44–4.65 eV, indicating stable compounds. semanticscholar.org The distribution of these orbitals across the 3-Formylphenyl thiophene-2-carboxylate structure would reveal the regions most involved in electron donation and acceptance.

| Orbital/Parameter | Description | Predicted Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability. A higher energy suggests a better electron donor. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability. A lower energy suggests a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) (eV) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | Relates to the chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. |

Global Reactivity Descriptors

Key descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is related to electronegativity.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, classifying it as an electrophile. mdpi.com

These parameters are calculated using the energies of the frontier orbitals. mdpi.com A high electrophilicity index for 3-Formylphenyl thiophene-2-carboxylate would suggest it is a good electron acceptor.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency to lose or gain electrons; related to electronegativity (χ = -μ). |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. A larger value indicates higher stability. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of molecular polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the electrophilic character of a molecule. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge delocalization. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

For 3-Formylphenyl thiophene-2-carboxylate, NBO analysis would be critical for understanding:

Hyperconjugative interactions: Electron delocalization from lone pairs (e.g., on oxygen atoms) into anti-bonding orbitals (e.g., π* of the C=O group or the aromatic rings).

Intramolecular hydrogen bonding: Potential weak interactions between the formyl group's hydrogen and the ester's oxygen, which could stabilize certain conformations.

Charge distribution: NBO provides a more chemically intuitive picture of atomic charges than other methods.

In studies of thiophene-2-carboxylic acid, NBO analysis was used to explain the stability of its dimeric structure through the delocalization of electrons from lone pair orbitals to anti-bonding molecular orbitals. researchgate.net

Simulation of Spectroscopic Properties (IR, UV-Vis, NMR)

DFT calculations are highly effective at predicting various types of molecular spectra, which can be compared with experimental data to confirm a molecule's structure.

Infrared (IR) Spectroscopy: DFT can calculate harmonic vibrational frequencies. mdpi.com For 3-Formylphenyl thiophene-2-carboxylate, this would predict the characteristic stretching frequencies for the aldehyde C=O (typically ~1700 cm⁻¹), the ester C=O (~1720 cm⁻¹), C-O bonds, and vibrations associated with the thiophene and phenyl rings. materialsciencejournal.org

UV-Vis Spectroscopy: The electronic transitions, primarily from the HOMO to the LUMO, can be calculated to predict the absorption maxima (λ_max) in the UV-visible spectrum. materialsciencejournal.org This is more accurately handled by TD-DFT (see section 4.2).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that is invaluable for structural elucidation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To accurately investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orgsciengine.com It is an extension of ground-state DFT that allows for the calculation of properties related to how a molecule interacts with light. rsc.org

For 3-Formylphenyl thiophene-2-carboxylate, TD-DFT would be used to:

Calculate Vertical Excitation Energies: This corresponds to the energy required to promote an electron from a ground-state orbital to an excited-state orbital without a change in molecular geometry.

Determine Oscillator Strengths: This value predicts the intensity of an electronic transition, helping to simulate a theoretical UV-Vis absorption spectrum.

Analyze Excited State Character: TD-DFT can identify the nature of the transitions (e.g., n→π, π→π) and the orbitals involved.

While TD-DFT is powerful, studies on thiophene-based compounds have shown that it can sometimes produce qualitatively incorrect results for certain low-lying excited states, necessitating careful selection of functionals or comparison with higher-level methods. nih.gov Nonetheless, it remains an indispensable tool for predicting the optical properties of novel compounds. rsc.orggithub.io

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

No published data is available regarding the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, or the HOMO-LUMO gap for 3-Formylphenyl thiophene-2-carboxylate. Such data would be instrumental in predicting the molecule's kinetic stability, chemical reactivity, and its propensity to act as an electron donor or acceptor in chemical reactions.

Computational Studies on Reaction Mechanisms and Pathways

There are no specific computational studies in the reviewed literature that model the reaction mechanisms and pathways involving 3-Formylphenyl thiophene-2-carboxylate. Theoretical investigations, typically using Density Functional Theory (DFT), would be necessary to elucidate transition states, activation energies, and the thermodynamic favorability of potential reactions, but such research has not been made public.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for 3-Formylphenyl thiophene-2-carboxylate is not available in the current body of scientific literature. An MEP map would visually represent the electron density around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for understanding its intermolecular interactions and reactivity patterns.

Hirshfeld Surface Analysis and Fukui Function Analysis for Intermolecular Interactions and Reactivity Sites

Specific Hirshfeld surface analysis and Fukui function calculations for 3-Formylphenyl thiophene-2-carboxylate have not been reported. Hirshfeld analysis would quantify the various intermolecular contacts within a crystal structure, providing insight into its packing and stability. Fukui functions would offer a more detailed, atom-specific picture of reactivity, identifying the precise atoms most susceptible to nucleophilic, electrophilic, or radical attack.

Reactivity Studies and Derivatization Strategies

Reactions Involving the Ester Linkage (e.g., Hydrolysis, Transesterification)

The ester linkage in 3-Formylphenyl thiophene-2-carboxylate (B1233283) is susceptible to nucleophilic attack, primarily through hydrolysis and transesterification reactions.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield thiophene-2-carboxylic acid and 3-hydroxybenzaldehyde. Base-catalyzed hydrolysis, typically using aqueous sodium hydroxide (B78521) or potassium hydroxide, proceeds via a saponification mechanism and is generally irreversible. google.com Acid-catalyzed hydrolysis, using a strong mineral acid like hydrochloric acid, is an equilibrium process. google.com The reaction cleaves the ester bond, separating the thiophene (B33073) carboxylate moiety from the formylphenyl group.

Transesterification: Transesterification can be employed to replace the 3-formylphenyl group with a different alcohol moiety. This reaction is typically catalyzed by an acid or a base. For instance, in the synthesis of thiophene-based polyesters, dimethyl 2,5-thiophenedicarboxylate undergoes transesterification with diols. nih.gov This indicates that the thiophene-2-carboxylate ester is reactive under these conditions and can be modified by introducing various alcohol groups to synthesize a library of related compounds.

| Reaction | Reagents | Products | Significance |

|---|---|---|---|

| Hydrolysis | Aqueous NaOH or HCl | Thiophene-2-carboxylic acid, 3-Hydroxybenzaldehyde | Cleavage of the ester linkage to yield the constituent acid and phenol (B47542). google.com |

| Transesterification | Alcohol (R-OH), Acid or Base Catalyst | New thiophene-2-carboxylate ester, 3-Hydroxybenzaldehyde | Modification of the ester group to introduce different functionalities. nih.gov |

Transformations of the Formyl Group (Aldehyde Chemistry)

The aldehyde (formyl) group on the phenyl ring is a key site for a variety of chemical transformations, allowing for the extension and modification of the molecule's structure.

The formyl group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid. redalyc.org The formation of Schiff bases is a versatile method for creating new derivatives with potential applications in coordination chemistry and materials science. Thiophene-derived Schiff bases are known to form stable complexes with various transition metals, and these complexes are studied for their biological activities. nih.govmdpi.comacs.orgresearchgate.netresearchgate.net The reaction of 3-Formylphenyl thiophene-2-carboxylate with different primary amines (both aliphatic and aromatic) can generate a wide array of novel Schiff base ligands. nih.govnih.govresearchgate.net

Reduction: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This transformation converts the aldehyde into a benzyl (B1604629) alcohol derivative, providing a new site for further functionalization, such as etherification or esterification. The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol at room temperature.

Oxidation: Conversely, the formyl group can be oxidized to a carboxylic acid group using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This reaction would yield 3-(thiophene-2-carbonyloxy)benzoic acid. This transformation is significant as it changes the electronic properties of the phenyl ring and introduces a new acidic functional group, which can be used for further reactions like amidation or esterification.

| Transformation | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

Electrophilic Aromatic Substitution on Thiophene and Phenyl Rings

Both the thiophene and phenyl rings can undergo electrophilic aromatic substitution (EAS), but their reactivity and the orientation of substitution are governed by the existing substituents.

On the Thiophene Ring: The thiophene ring is generally more reactive than benzene (B151609) towards electrophilic substitution. numberanalytics.com The thiophene-2-carboxylate group is an electron-withdrawing and deactivating group. It directs incoming electrophiles primarily to the 5-position, and to a lesser extent, the 4-position. youtube.com Therefore, reactions like nitration or halogenation would be expected to occur preferentially at the C5 position of the thiophene ring.

On the Phenyl Ring: The phenyl ring is substituted with two groups: the formyl group (-CHO) and the thiophene-2-carbonyloxy group (-O-CO-Th). Both are electron-withdrawing and deactivating groups, making the phenyl ring significantly less reactive towards EAS than benzene. latech.edulibretexts.org Both the formyl group and the ester group are meta-directors. libretexts.orglibretexts.org Consequently, any electrophilic substitution on this ring, which would require harsh conditions, would be directed to the positions meta to both substituents (C5 position of the phenyl ring).

Cross-Coupling Reactions (e.g., Palladium-catalyzed Suzuki, Heck, Stille) utilizing Derivatives

To participate in palladium-catalyzed cross-coupling reactions, 3-Formylphenyl thiophene-2-carboxylate would first need to be functionalized with a suitable leaving group, typically a halogen (Br, I) or a triflate. For example, a bromo-derivative could be synthesized via electrophilic bromination.

Suzuki-Miyaura Coupling: A halogenated derivative of the title compound could be coupled with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. This reaction is a powerful tool for forming new carbon-carbon bonds. For instance, coupling 5-bromothiophene-2-carboxylic acid derivatives with arylboronic acids has been used to synthesize novel thiophene-based analogs. nih.govnih.govresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgnih.govnih.gov A halogenated derivative of 3-Formylphenyl thiophene-2-carboxylate could be reacted with various alkenes to introduce new unsaturated side chains, further diversifying the molecular structure.

Stille Reaction: The Stille reaction couples an organotin compound with an organic halide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. Copper(I) thiophene-2-carboxylate (CuTC) has been reported as a co-catalyst in Stille cross-coupling reactions, highlighting the utility of the thiophene carboxylate motif in this chemistry. uwindsor.cawiley-vch.de A halogenated version of the title compound could serve as the electrophilic partner in such a coupling.

Derivatization for Specific Research Applications

The functional handles present in 3-Formylphenyl thiophene-2-carboxylate make it a valuable precursor for derivatives with specific applications.

Building Blocks for Agrochemicals: Halogenated 2-thiophenecarboxylic acid derivatives are key building blocks for certain classes of insecticides. beilstein-journals.org Derivatization of the title compound, for example through halogenation of the thiophene ring followed by hydrolysis of the ester, could produce intermediates for the synthesis of such agrochemicals.

Synthesis of Biologically Active Schiff Bases: As mentioned, the formyl group is a gateway to a vast number of Schiff base derivatives. These compounds are widely investigated in medicinal chemistry. Schiff bases derived from thiophene aldehydes and their metal complexes have shown potential antimicrobial and antioxidant activities. nih.govacs.orgresearchgate.net Derivatizing the title compound through Schiff base formation could lead to new candidates for biological screening.

Precursors for Coordination Polymers and Metal Complexes: The presence of multiple coordination sites (the thiophene sulfur, ester carbonyl oxygen, and the aldehyde carbonyl oxygen, or a Schiff base nitrogen) makes derivatives of this molecule interesting ligands for the synthesis of metal-organic frameworks (MOFs) or discrete metal complexes. mdpi.com Such materials have applications in catalysis, gas storage, and sensing.

Advanced Research Applications and Emerging Fields

Applications in Organic Materials Science

Thiophene-based compounds are of significant interest in materials science due to their chemical robustness, versatile functionality, and important electronic and optical properties. researchgate.net These characteristics make them foundational for developing organic semiconductors and other functional materials. researchgate.netossila.com

Liquid Crystalline Materials

The integration of thiophene (B33073) rings into molecular structures is a known strategy for designing liquid crystalline materials. Bent-core derivatives incorporating a disubstituted thiophene central ring, for instance, have been synthesized to investigate their mesomorphic behavior. mdpi.com The rigidity of the thiophene unit can contribute to the formation of liquid crystal phases, such as nematic and blue phases. mdpi.com The development of blue-phase liquid crystal (BPLC) materials is particularly significant for applications in the optoelectronics field. mdpi.com Research has shown that λ-shaped molecules with a central thiophene ring can exhibit a nematic phase, and by doping with a chiral compound, a blue phase can be achieved. mdpi.com The molecular structure, including the presence and position of substituent groups, plays a critical role in determining the phase transition temperatures and the stability of the liquid crystalline phases. mdpi.com

Optoelectronic Devices (e.g., Organic Solar Cells, Organic Field-Effect Transistors, Photovoltaic Devices)

Thiophene derivatives are cornerstones in the field of organic electronics, widely used as active components in a variety of optoelectronic devices. researchgate.netmdpi.com Their excellent electron transport properties, stability, and processability are key to their application in devices like organic solar cells (OSCs), organic field-effect transistors (OFETs), and other photovoltaic technologies. researchgate.netresearchgate.net

Organic Field-Effect Transistors (OFETs): Thieno[3,2-b]thiophene and its isomers are particularly effective building blocks for the semiconductors used in OFETs. mdpi.com Polymers and small molecules derived from these fused thiophene systems often exhibit high charge carrier mobilities. researchgate.netresearchgate.net For example, single-crystal microribbons of dithieno[3,2-b:2',3'-d]thiophene derivatives have demonstrated very high mobilities and on/off ratios in OFETs. researchgate.netnih.gov The performance of these devices is also influenced by the interface with the gate dielectric; depositing a fused-ring thieno-thiophene polymer on different self-assembled monolayers can alter the polymer's crystallinity and, consequently, the transistor's mobility and turn-on voltage. heeneygroup.com

| Device Type | Thiophene-Based Material Example | Key Finding/Performance Metric | Reference |

|---|---|---|---|

| Organic Solar Cell (OSC) | Carboxylate-containing Poly(thiophene vinylene) (PTV) | Promising for efficient and mechanically durable stretchable OSCs. | researchgate.net |

| Organic Solar Cell (OSC) | Poly[4,8-bis(2-ethylhexyloxy)-benzo[1,2-b:4,5-b']dithiophene-2,6-diyl-alt-(4-octanoyl-5-fluoro-thieno[3,4-b]thiophene-2-carboxylate) | Achieved a power conversion efficiency of 3%. | researchgate.net |

| Organic Field-Effect Transistor (OFET) | Dithieno[3,2-b:2',3'-d]thiophene (DTT) derivatives | Single-crystal devices showed high carrier mobilities (up to 10.2 cm²/Vs) and high on/off ratios (~10⁷). | researchgate.net |

| Organic Phototransistor (OPT) | 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | Demonstrated high photosensitivity, photoresponsivity, and detectivity to UV light. | nih.gov |

Photochemical and Nonlinear Optical Materials

Thiophene derivatives are explored for their potential in photochemical and nonlinear optical (NLO) applications due to their extended π-conjugated systems. mdpi.comresearchgate.net Chalcone derivatives incorporating a thiophene moiety have been synthesized and shown to possess significant third-order NLO properties. researchgate.net These materials can exhibit nonlinear absorption and refraction, making them candidates for applications such as optical limiting and all-optical switching. researchgate.net Computational studies, often using Density Functional Theory (DFT), are employed to calculate properties like hyperpolarizability and to understand the structure-property relationships that govern the NLO response. researchgate.net The combination of electron donor and acceptor groups connected by a π-conjugated thiophene bridge is a common strategy for designing molecules with large NLO responses. mdpi.com

Role as Intermediates in Complex Molecule Synthesis

The structural motifs present in 3-Formylphenyl thiophene-2-carboxylate (B1233283)—an aldehyde group on a phenyl ring and a carboxylate group on a thiophene ring—make it and its analogs valuable intermediates in organic synthesis. nih.govsigmaaldrich.com Compounds like methyl-3-aminothiophene-2-carboxylate are recognized as crucial intermediates for synthesizing a wide array of pharmaceutical and agrochemical products. mdpi.com Similarly, halogenated 2-thiophenecarboxylic acid derivatives serve as key building blocks for new families of insecticides. beilstein-journals.orgnih.gov The reactivity of the formyl group allows for a variety of subsequent chemical transformations, while the thiophene-2-carboxylate unit provides a stable, functionalized heterocyclic core.

Building Blocks for Heterocyclic Compounds

Thiophenes are among the most widely used heterocyclic building blocks in organic synthesis. ossila.com They serve as scaffolds for constructing more complex molecular and polymeric structures for materials science and medicinal chemistry. ossila.commdpi.com The formyl group is a versatile functional handle that can participate in condensation reactions with various nucleophiles to form larger, fused heterocyclic systems. eurjchem.com For example, 3-formylchromones, which are structurally analogous to the formylphenyl portion of the title compound, react with bifunctional nucleophiles to prepare a diverse range of fused heterocycles. eurjchem.com Thiophene carboxamides, derived from thiophene carboxylic acids, have also been used as scaffolds to synthesize compounds with potential antiproliferative activity. nih.gov The combination of these reactive sites allows molecules like 3-Formylphenyl thiophene-2-carboxylate to serve as a foundational piece for constructing elaborate, multi-ring systems with tailored electronic and biological properties.

| Compound Name |

|---|

| 3-Formylphenyl thiophene-2-carboxylate |

| poly(3-hexylthiophene) (P3HT) |

| ethyl thieno[3,4-b]thiophene-2-carboxylate (ETTC) |

| 3-formylchromones |

| methyl-3-aminothiophene-2-carboxylate |

| thiophene carboxamides |

}

Applications in Advanced Chemical Synthesis Methodologies

The formylphenyl moiety is a key component in the development of recyclable, non-resinous supports for liquid-phase peptide synthesis (LPPS). This methodology combines the advantages of traditional solid-phase peptide synthesis (SPPS) and liquid-phase synthesis by using soluble supports that allow for homogeneous reaction conditions while enabling easy purification through precipitation.

Formylphenyl derivatives, such as those based on tri(4-formylphenyl) phosphonate, have been successfully employed as C-terminal protecting groups and supports. nih.govnih.gov The synthesis process involves the following key steps:

Immobilization: The first amino acid is attached to the formyl group of the support via a reductive amination reaction, forming a stable secondary amine linkage.

Peptide Elongation: The peptide chain is extended step-by-step in a homogeneous solution, which avoids the need for a large excess of reagents often required in SPPS.

Purification: After each coupling step, the support-bound peptide intermediate is easily separated from excess reagents and byproducts by inducing precipitation and simple filtration, thus avoiding time-consuming chromatographic purification.

Cleavage and Recycling: Once the target peptide is synthesized, it is cleaved from the support. The formylphenyl-based support can then be recovered directly and reused without further chemical regeneration, significantly reducing waste and cost.

This approach, which leverages the reactivity of the formyl group, represents a greener and more atom-economical alternative to traditional resin-based peptide synthesis. nih.gov

3-Formylphenyl thiophene-2-carboxylate is a prime candidate for use in orthogonal cross-coupling strategies due to the distinct reactivity of its constituent parts. Orthogonal synthesis involves the selective functionalization of a molecule with multiple reactive sites by using different and non-interfering reaction conditions. The molecule possesses several such sites: the thiophene ring, the phenyl ring, the formyl group, and the ester linkage.

Thiophene Ring Functionalization: The C-H bonds on the thiophene ring, particularly at the 4- and 5-positions, are susceptible to regioselective functionalization. Palladium-catalyzed direct arylation or Suzuki coupling reactions can be employed to introduce aryl or heteroaryl substituents onto the thiophene core. rsc.orgnih.gov

Phenyl Ring Functionalization: The phenyl ring can also participate in cross-coupling reactions. The formyl group can act as an activating group, potentially directing substitution to its ortho positions in certain Suzuki cross-coupling reactions. nih.govresearchgate.net This allows for the selective modification of the phenyl ring while leaving the thiophene ring untouched.

Formyl Group Transformation: The aldehyde functionality offers a different set of chemical transformations that are orthogonal to metal-catalyzed cross-coupling. It can undergo reactions such as Wittig olefination, reductive amination, or condensation reactions to build more complex structures without affecting the aromatic rings.

Ester Linkage Coupling: Modern cross-coupling methods have been developed that can utilize esters as electrophiles. Under specific nickel or palladium catalysis, the C–O bond of the ester can be cleaved and coupled with amines or other nucleophiles, offering another distinct site for modification. researchgate.net

The ability to selectively address these different functional groups by choosing the appropriate catalyst and reaction conditions (e.g., Pd-catalysis for the thiophene ring, specific conditions for the formyl group) allows for the stepwise and controlled construction of highly complex molecules from a single, versatile starting material.

Table 2: Potential Orthogonal Reactions for 3-Formylphenyl thiophene-2-carboxylate

| Reactive Site | Reaction Type | Catalyst/Reagent Example | Resulting Transformation |

|---|---|---|---|

| Thiophene Ring (C-H) | Suzuki Coupling | Pd(OAc)₂, K₂CO₃ | C-C bond formation (biaryl) |

| Phenyl Ring (C-H) | Directed C-H Activation | Pd(II) catalysts | Selective arylation |

| Formyl Group (C=O) | Reductive Amination | NaBH₃CN, Amine | C-N bond formation |

| Ester Linkage (C-O) | Aminolysis Coupling | Ni(cod)₂, Ligand | Amide bond formation |

This table illustrates hypothetical orthogonal strategies based on established reactivity for the individual functional groups present in the molecule.

Q & A

Q. What are the recommended methods for synthesizing 3-formylphenyl thiophene-2-carboxylate in a laboratory setting?

Methodological Answer: The synthesis typically involves esterification between thiophene-2-carboxylic acid and 3-formylphenol. A common approach is using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with catalytic 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane or tetrahydrofuran (THF). Reaction conditions often require refluxing at 40–60°C for 12–24 hours under inert atmosphere. Post-reaction, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized by NMR and IR spectroscopy to confirm ester bond formation . Safety Note: Handle thiophene-2-carboxylic acid (CAS 527-72-0) with nitrile gloves and respiratory protection due to acute toxicity (H302, H312) .

Q. What spectroscopic techniques are essential for characterizing 3-formylphenyl thiophene-2-carboxylate?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 7.0–8.5 ppm for thiophene and phenyl rings) and the formyl proton (δ ~9.8–10.2 ppm).

- ¹³C NMR: Confirm ester carbonyl (~165–170 ppm) and formyl carbon (~190 ppm).

- IR Spectroscopy: Detect ester C=O stretch (~1720 cm⁻¹) and formyl C=O stretch (~1680 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the thiophene and formylphenyl groups .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if dust is generated .

- Ventilation: Work in a fume hood to avoid inhalation of particulates .

- Storage: Keep in a cool, dry place away from strong oxidizers, acids, and bases (incompatible per SDS) .

- Spill Management: Contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers modify the thiophene ring or formyl group to alter the compound’s reactivity?

Methodological Answer:

- Thiophene Ring Modifications:

- Electrophilic Substitution: Introduce halogens (Br₂/FeBr₃) at the 4/5 positions to enhance electrophilicity .

- Cross-Coupling Reactions: Use Suzuki-Miyaura coupling to attach aryl/heteroaryl groups for π-extension .

- Formyl Group Modifications:

Q. What contradictions exist in the literature regarding this compound’s stability or reactivity?

Methodological Answer:

- Stability Reports: While the parent thiophene-2-carboxylic acid is stable under normal conditions , ester derivatives may hydrolyze in acidic/basic environments. Contradictions arise in solvent choice—some protocols use THF for esterification, while others report side reactions with polar aprotic solvents.

- Resolution: Optimize reaction pH (neutral to slightly acidic) and avoid prolonged exposure to moisture. Monitor reactions via TLC to detect hydrolysis intermediates .

Q. What computational methods can predict the biological activity of 3-formylphenyl thiophene-2-carboxylate derivatives?

Methodological Answer:

- QSAR Studies: Use descriptors like logP, polar surface area, and HOMO/LUMO energies to correlate structure with antimicrobial/anticancer activity .

- Molecular Docking: Simulate binding to targets (e.g., Staphylococcus aureus dihydrofolate reductase) using AutoDock Vina. Validate with in vitro assays (MIC, IC₅₀) .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. How can researchers resolve discrepancies in synthetic yields reported across studies?

Methodological Answer:

- Factor Analysis: Screen variables (catalyst loading, solvent polarity, temperature) via Design of Experiments (DoE) .

- In Situ Monitoring: Use FTIR or ReactIR to track esterification progress and identify side reactions (e.g., hydrolysis) .

- Purification Optimization: Compare column chromatography vs. recrystallization in hexane/EtOAc for yield improvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.